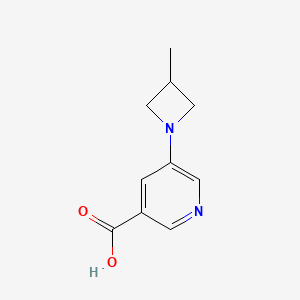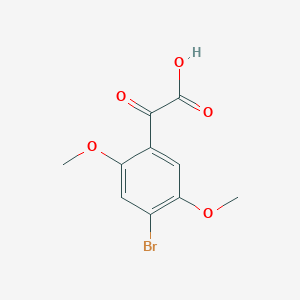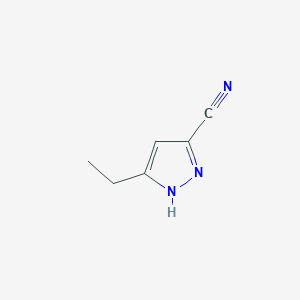
4-amino-3-(2-hydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-(2-hydroxyphenyl)butanoic acid, also known as 4-aminophenylbutyric acid (4-APB), is a synthetic organic compound derived from the amino acid phenylalanine. It is a common ingredient in many pharmaceuticals and other products, and has been investigated for a variety of applications in scientific research.
科学的研究の応用
4-APB has been studied for a variety of scientific applications, including its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of the neurotransmitter serotonin. In addition, 4-APB has been studied for its potential to reduce the toxicity of certain drugs, and as a potential treatment for Parkinson’s disease.
作用機序
The mechanism of action of 4-APB is not yet fully understood. However, it is known to interact with a number of different receptors, including the serotonin 5-HT2A and 5-HT2C receptors, the dopamine D2 receptor, and the glutamate NMDA receptor. It is believed that 4-APB modulates the activity of these receptors, which can lead to a variety of effects on the body, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-APB are still being studied. However, it is known to affect a number of different processes, including the release of neurotransmitters, the regulation of gene expression, and the regulation of cell signaling pathways. It has also been shown to modulate the activity of a number of different enzymes, and to affect the activity of the immune system.
実験室実験の利点と制限
4-APB is a relatively easy compound to synthesize, and it is widely available commercially. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 4-APB is a highly potent compound, and should be handled with caution in the laboratory.
将来の方向性
There are a number of potential future directions for research on 4-APB. These include further investigation of its potential use as an antidepressant and anxiolytic agent, as well as its potential anti-inflammatory and anti-cancer properties. Other possible areas of research include its ability to modulate the activity of the neurotransmitter serotonin, its potential to reduce the toxicity of certain drugs, and its potential use as a treatment for Parkinson’s disease.
合成法
The synthesis of 4-APB is a multi-step process that begins with the conversion of phenylalanine to 4-hydroxybenzoic acid. This is achieved by reacting phenylalanine with hydrochloric acid and then heating the mixture. The resulting 4-hydroxybenzoic acid is then converted to 4-APB by reacting it with dicyclohexylcarbodiimide and dimethylaminopyridine in dimethylformamide.
特性
IUPAC Name |
4-amino-3-(2-hydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-7(5-10(13)14)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYMHRSKGPQZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)




![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)



